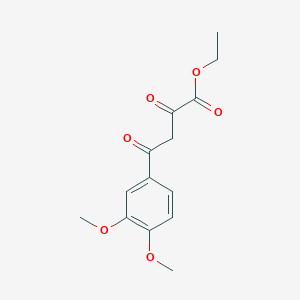

Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate

描述

Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate is a β-diketo ester derivative characterized by a 3,4-dimethoxyphenyl substituent at the 4-position of the dioxobutanoate backbone. It is primarily utilized in organic synthesis as a precursor for heterocyclic compounds, such as triazoles and furazans .

属性

IUPAC Name |

ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O6/c1-4-20-14(17)11(16)8-10(15)9-5-6-12(18-2)13(7-9)19-3/h5-7H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDCYXNBYBQHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655689 | |

| Record name | Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70909-46-5 | |

| Record name | Ethyl 3,4-dimethoxy-α,γ-dioxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70909-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Claisen Condensation

The Claisen condensation of acetophenone derivatives with diethyl oxalyl ester is a common method for synthesizing diketones like ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate.

- Process: Reacting acetophenone with diethyl oxalyl ester in the presence of a base, such as sodium ethoxide, will yield the desired diketone.

- Reaction Time: Traditional batch reactions can take extended periods, often requiring at least 12 hours for completion. However, some studies have shown that increasing the temperature can significantly reduce the reaction time. For instance, a reaction at 120°C can be completed within 4 hours.

- Catalyst Improvement: Utilizing a heterogeneous, supported DMAP (4-Dimethylaminopyridine) catalyst may enhance the process.

Reaction of 2,4-Dimethoxybenzaldehyde with Ethyl Acetoacetate

Although this method is described for synthesizing Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate, it provides a general approach that could be modified for synthesizing this compound.

- Process: Reacting dimethoxybenzaldehyde with ethyl acetoacetate, typically using a base catalyst like sodium ethoxide or potassium carbonate, facilitates a condensation reaction.

- Reaction Conditions: The reaction mixture is refluxed in ethanol to produce the desired product.

- Industrial Production: Continuous flow reactors and automated systems can optimize reaction conditions and improve yield in industrial settings. These systems allow for precise control over reaction parameters, ensuring consistent product quality.

Machine-Assisted Flow Synthesis

This method involves a multi-step flow synthesis using continuous flow reactors to optimize reaction conditions and improve yield.

- Process: Reacting acetophenone with diethyl oxalyl ester in the presence of a base, such as sodium ethoxide, will yield the desired diketone.

- Reaction Time: Traditional batch reactions can take extended periods, often requiring at least 12 hours for completion. However, some studies have shown that increasing the temperature can significantly reduce the reaction time. For instance, a reaction at 120°C can be completed within 4 hours.

- Catalyst Improvement: Utilizing a heterogeneous, supported DMAP (4-Dimethylaminopyridine) catalyst may enhance the process.

化学反应分析

Types of Reactions: Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoic acid, while reduction may produce 4-(3,4-dimethoxyphenyl)-2,4-dihydroxybutanoate.

科学研究应用

Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate is an organic compound with an ethyl ester group and a 3,4-dimethoxyphenyl moiety in its structure. It has diverse applications in chemistry, biology, and industry, serving as a building block for synthesizing complex organic molecules and in the production of specialty chemicals and materials with specific functional properties.

Scientific Research Applications

- Chemistry this compound is used as a building block in the synthesis of more complex organic molecules.

- Biology This compound is used in studies involving enzyme interactions and metabolic pathways.

- Industry It is utilized in the production of specialty chemicals and materials with specific functional properties.

This compound has garnered interest due to its potential biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HCT-116 | 20 | Cytotoxicity |

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 25 | Cell cycle arrest |

作用机制

The mechanism of action of Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating metabolic pathways .

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Ethyl 4-(4-Methoxyphenyl)-2,4-Dioxobutanoate (CAS 35322-20-4)

- Structural Difference : A single methoxy group at the para position (4-methoxy).

- Impact: Reduced steric hindrance and lower electron density compared to the 3,4-dimethoxy analogue.

- Synthesis : Commercially available (e.g., Ambeed, Inc.), suggesting simpler synthetic routes compared to polysubstituted derivatives .

Ethyl 4-(3,4,5-Trimethoxyphenyl)-2,4-Dioxobutanoate

- Structural Difference : Additional methoxy group at the 5-position.

- Impact : Enhanced electron-donating effects increase the aromatic ring's nucleophilicity, favoring electrophilic substitutions. However, steric bulk may slow down reactions requiring planar transition states .

Ethyl 4-(4-Fluorophenyl)-2,4-Dioxobutanoate (CAS 741286-49-7)

- Structural Difference : Fluorine substituent (electron-withdrawing) replaces methoxy groups.

- Fluorine’s high electronegativity may improve metabolic stability in biological applications .

Halogen-Substituted Analogues

Ethyl 4-(2,4-Dichlorophenyl)-2,4-Dioxobutanoate (CAS 478868-68-7)

- Structural Difference : Chlorine atoms at the 2- and 4-positions.

- Impact : Electron-withdrawing chlorine substituents decrease electron density on the aromatic ring, reducing reactivity in nucleophilic aromatic substitutions. This compound exhibits higher lipophilicity (logP ~3.2 estimated) compared to methoxy derivatives, influencing bioavailability and environmental persistence .

Ethyl 4-(3-Fluoro-4-Methoxyphenyl)-4-Oxobutanoate (CAS 1402232-56-7)

- Structural Difference : Combined fluorine (electron-withdrawing) and methoxy (electron-donating) groups.

- Impact : The electronic contrast creates a polarized aromatic ring, enhancing dipole interactions in crystal packing. This may improve solubility in polar aprotic solvents compared to purely methoxy-substituted analogues .

Alkyl-Substituted Analogues

Ethyl 4-(3,4-Dimethylphenyl)-2,4-Dioxobutanoate (CAS 1019457-35-2)

- Structural Difference : Methyl groups replace methoxy substituents.

- Impact: Methyl groups are less polar than methoxy, reducing water solubility (estimated logP ~2.8 vs. ~1.5 for dimethoxy). Steric hindrance from methyl groups may slow down enolate formation in synthetic applications .

Positional Isomerism

Ethyl 4-(2,4-Dimethoxyphenyl)-2,4-Dioxobutanoate

- Structural Difference : Methoxy groups at the 2- and 4-positions.

- This isomer may exhibit lower melting points due to reduced symmetry compared to the 3,4-dimethoxy derivative .

Comparative Data Table

Key Research Findings

- Reactivity: Methoxy-substituted derivatives (e.g., 3,4-dimethoxy) show faster enolate formation in Claisen condensations compared to chloro or methyl analogues due to enhanced resonance stabilization .

- Biological Relevance : Fluorinated and chlorinated derivatives are prioritized in drug discovery for their metabolic stability, whereas methoxy-rich compounds are explored for antioxidant properties .

- Toxicity : Computational models predict higher acute toxicity for chloro-substituted derivatives (e.g., LD50 ~150 mg/kg) compared to methoxy analogues (LD50 ~500 mg/kg) .

生物活性

Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and relevant case studies.

- Molecular Formula : C₁₄H₁₆O₆

- Molecular Weight : 280.27 g/mol

- CAS Number : 70909-46-5

- Purity : Minimum 95% .

Synthesis

The synthesis of this compound typically involves the Claisen condensation reaction of substituted acetophenones with diethyl oxalate. The process yields derivatives that can be further modified to enhance their biological activity. The compound is characterized by its dioxobutanoate structure, which is crucial for its interaction with biological targets .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HCT-116 | 20 | Cytotoxicity |

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 25 | Cell cycle arrest |

These findings suggest that the compound may serve as a promising lead for developing new anticancer agents .

Anti-inflammatory Activity

This compound has also shown anti-inflammatory properties in preclinical models. It was found to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in animal models of arthritis. This dual role in both anticancer and anti-inflammatory pathways positions it as a versatile therapeutic candidate .

Case Studies

-

Study on Colon Cancer Cells :

A study conducted by Abdelrehim et al. assessed the cytotoxic effects of various synthesized compounds including this compound on HCT-116 cells. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations . -

Anti-inflammatory Effects in Animal Models :

In an experimental model of rheumatoid arthritis, administration of this compound resulted in a marked reduction in joint swelling and pain behaviors compared to controls. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate, and how can purity be ensured during synthesis?

- Methodological Answer : The compound is synthesized via condensation reactions between 3,4-dimethoxybenzoyl chloride and ethyl acetoacetate under basic conditions (e.g., using triethylamine as a catalyst). Key steps include refluxing in anhydrous solvents like THF or dichloromethane, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity is validated using HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) and NMR spectroscopy (e.g., confirming the absence of unreacted starting materials via H-NMR peaks at δ 1.3 ppm for the ethyl group and δ 3.8–3.9 ppm for methoxy groups) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : A combination of spectroscopic techniques is employed:

- H/C-NMR : Assign peaks for the diketone moiety (δ 5.5–6.0 ppm for enolic protons in H-NMR; δ 190–200 ppm for carbonyl carbons in C-NMR).

- FT-IR : Verify carbonyl stretches at 1700–1750 cm and aromatic C-O stretches (1250–1300 cm).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 294.1102 (calculated for CHO) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is hygroscopic and prone to keto-enol tautomerism. Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Regularly monitor stability via TLC (silica gel, R 0.4 in hexane:EtOAc 7:3) and DSC analysis to detect polymorphic changes .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved during characterization?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting due to tautomerism) are addressed by:

- Variable Temperature NMR : Conduct experiments at –40°C to slow tautomeric interconversion.

- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding patterns (e.g., compare with analogous structures like 4-oxo-2,4-diphenylbutanenitrile, which crystallizes in the monoclinic P2/c space group) .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to simulate NMR spectra and validate experimental data .

Q. What strategies optimize the regioselective functionalization of this compound for bioactive derivatives?

- Methodological Answer :

- Protection of Reactive Sites : Block the diketone moiety with trimethylsilyl chloride before introducing substituents (e.g., alkylation at the α-position).

- Metal-Catalyzed Coupling : Employ Pd-mediated Suzuki-Miyaura reactions to attach aryl/heteroaryl groups to the dimethoxyphenyl ring (e.g., using 4-bromophenylboronic acid).

- Biological Screening : Test derivatives for enzyme inhibition (e.g., aldose reductase assays with IC determination) and compare SAR trends with analogs like pyrido[1,2-a]pyrimidin-4-one derivatives .

Q. How can contradictory bioactivity data for derivatives of this compound be analyzed?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Off-Target Profiling : Use kinase/GPCR panels to rule out promiscuous binding.

- Metabolite Identification : Perform LC-MS/MS to detect in situ degradation products (e.g., hydrolysis to 3,4-dimethoxyphenylbutanedione) that may skew results .

Q. What computational approaches predict the physicochemical properties of this compound for drug discovery?

- Methodological Answer :

- LogP Calculation : Use Molinspiration or ACD/Labs software to estimate partition coefficients (experimental logP ~2.5).

- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to assess permeability (Caco-2 cell predictions) and cytochrome P450 interactions.

- Molecular Dynamics Simulations : Study solvation effects in lipid bilayers to optimize bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。